![molecular formula C16H11N3O3S2 B2848014 N-(6-methoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-55-4](/img/structure/B2848014.png)
N-(6-methoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(6-methoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine” is a benzothiazole derivative. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of two benzothiazole rings, one of which is substituted with a methoxy group at the 6-position and the other with an amino group at the 6-position. The two rings are linked by a dioxolane group .Chemical Reactions Analysis
As a benzothiazole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the methoxy and amino groups could make it a candidate for various substitution reactions. The dioxolane group could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a benzothiazole derivative, it would likely be aromatic and relatively stable. The presence of the methoxy group could increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
MBDTB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and optoelectronics. In medicinal chemistry, MBDTB has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In materials science, MBDTB has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In optoelectronics, MBDTB has been used as a sensitizer for dye-sensitized solar cells.
Wirkmechanismus
The exact mechanism of action of MBDTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. MBDTB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and growth.
Biochemical and Physiological Effects:
MBDTB has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, MBDTB has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. It has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis B. In materials science, MBDTB has been used as a building block for the synthesis of materials with unique optical and electronic properties, such as fluorescent dyes and organic semiconductors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MBDTB in lab experiments is its high yield and relatively simple synthesis method. It is also a versatile compound that can be modified to produce derivatives with different properties. However, one limitation is its low solubility in water, which can make it difficult to use in certain applications. It is also important to note that MBDTB is a relatively new compound, and further research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are many potential future directions for research on MBDTB. In medicinal chemistry, further studies could focus on its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, researchers could explore its use in the synthesis of new materials for optoelectronic applications. Additionally, more research is needed to fully understand the mechanism of action of MBDTB and its potential interactions with other compounds. Overall, MBDTB is a promising compound that has the potential to make significant contributions to a variety of fields.
Synthesemethoden
MBDTB can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 2-amino-6-methoxybenzothiazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base such as triethylamine. This reaction produces MBDTB as a yellow solid with a high yield.
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety and handling information .
Eigenschaften
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S2/c1-20-8-2-3-9-13(4-8)23-15(17-9)19-16-18-10-5-11-12(22-7-21-11)6-14(10)24-16/h2-6H,7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRGTVQDBQOSBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

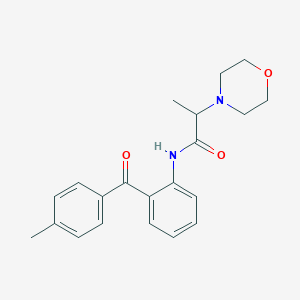

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2847938.png)
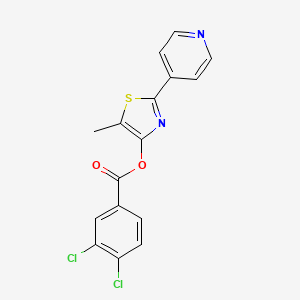

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2847943.png)
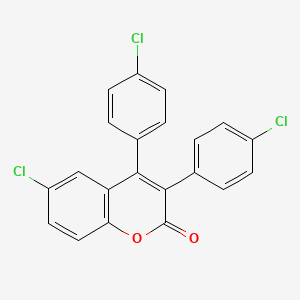
![2-chloro-N-[2-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2847946.png)
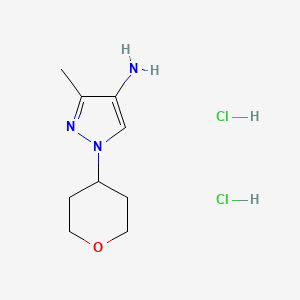
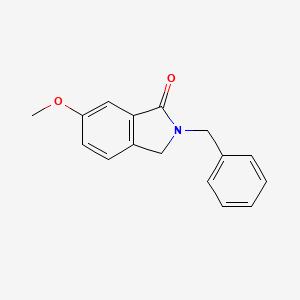
![3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2847949.png)
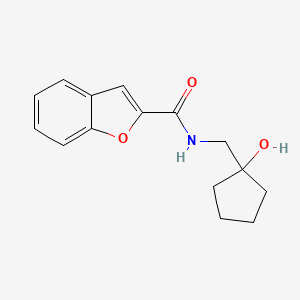
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2847951.png)
![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2847954.png)